2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride
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Overview
Description
2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride is a chemical compound with the molecular formula C₈H₁₁BrCl₂N₂ It is a derivative of cyclopropane, featuring a bromopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride typically involves the cyclopropanation of a suitable pyridine derivative. One common method includes the reaction of 6-bromopyridine with cyclopropylamine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Chloropyridin-3-yl)cyclopropan-1-amine dihydrochloride
- 2-(6-Fluoropyridin-3-yl)cyclopropan-1-amine dihydrochloride
- 2-(6-Methylpyridin-3-yl)cyclopropan-1-amine dihydrochloride
Uniqueness
2-(6-Bromopyridin-3-yl)cyclopropan-1-amine dihydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens or substituents. This can lead to distinct chemical reactivity and biological activity, making it a valuable compound in research and development.
Properties
IUPAC Name |
2-(6-bromopyridin-3-yl)cyclopropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2.2ClH/c9-8-2-1-5(4-11-8)6-3-7(6)10;;/h1-2,4,6-7H,3,10H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFRETMLRDXDAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CN=C(C=C2)Br.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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